(7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone
Overview
Description
(7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone: is a complex organic compound with a unique structure that includes a quinoline ring fused with a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethanone group, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Thionyl chloride, halogenating agents, anhydrous conditions.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Halogenated phenylmethanone derivatives from substitution.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the phenylmethanone group can form hydrogen bonds and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline ring structure but differ in their functional groups and biological activities.
Phenylmethanone derivatives: Benzophenone and acetophenone are simpler analogs with different reactivity and applications.
Uniqueness: The combination of the quinoline ring with the phenylmethanone group in (7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone provides a unique scaffold that can interact with a diverse range of biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(7-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-14-9-8-12-7-4-10-17(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,12,14-15,18H,4,7-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMDTGSDSRRYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2N(C1)C(=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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